2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H25N5 and its molecular weight is 383.499. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study highlights the synthesis of novel pyrazolopyrimidine derivatives, including those structurally related to 2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, and their evaluation as anticancer and anti-5-lipoxygenase agents. These compounds have shown promising results in cytotoxicity assays against cancer cell lines and in inhibiting 5-lipoxygenase, indicating their therapeutic potential in cancer and inflammation-related diseases (Rahmouni et al., 2016).
Anti-Inflammatory Properties
Another research effort focused on pyrazolo[1,5-a]pyrimidines derivatives identified compounds with significant anti-inflammatory properties. These findings suggest the utility of these compounds in developing new nonsteroidal anti-inflammatory drugs (NSAIDs) without the common side effects associated with traditional NSAIDs, such as ulcerogenic activity (Auzzi et al., 1983).
Antimicrobial Activity
Research on novel pyrazolopyrimidine derivatives incorporated with phenylsulfonyl groups has demonstrated significant antimicrobial activities. These compounds exceeded the activity of reference drugs against bacteria and fungi, indicating their potential as antimicrobial agents (Alsaedi et al., 2019).
Potential in Treating Neurodegenerative Diseases
A series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines were synthesized with the aim of developing new benzodiazepine receptor ligands. These compounds could have implications in treating neurodegenerative diseases or disorders associated with the benzodiazepine receptor (Bruni et al., 1994).
Anthelmintic Activity
Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold were evaluated for their in vitro anthelmintic activity, showing moderate efficacy against Nippostrongylus brasiliensis. This suggests potential applications in developing treatments for parasitic infections (Quiroga et al., 1999).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Related compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to act as acetylcholinesterase inhibitors . These compounds interact with the enzyme acetylcholinesterase, inhibiting its activity and thereby modulating the levels of the neurotransmitter acetylcholine .
Cellular Effects
Related compounds have been shown to influence cell function by modulating neurotransmitter levels .
Molecular Mechanism
Related compounds have been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine, potentially affecting various cellular processes .
Properties
IUPAC Name |
2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-17-22(28-15-13-27(14-16-28)21-11-7-4-8-12-21)29-24(25-18)23(19(2)26-29)20-9-5-3-6-10-20/h3-12,17H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUFQLZDKCKXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.